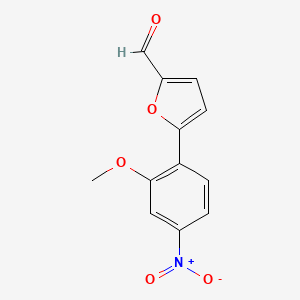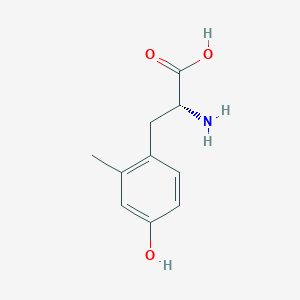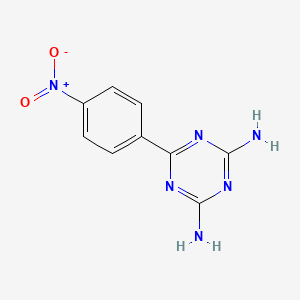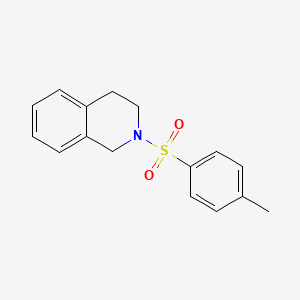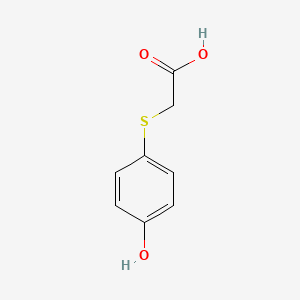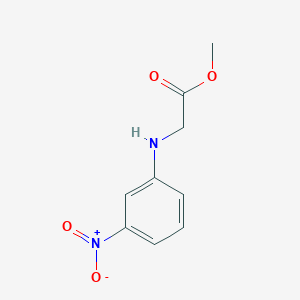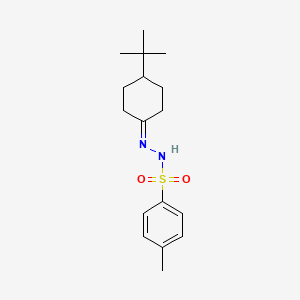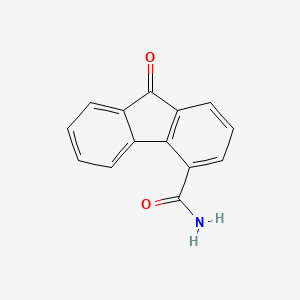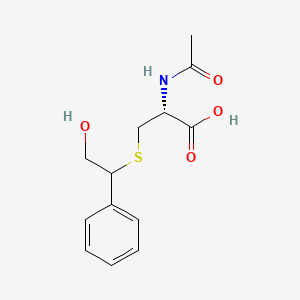
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine
描述
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine (AHPC) is an amino acid derivative that has been studied extensively for its wide range of biochemical and physiological effects. AHPC is a powerful antioxidant, with anti-inflammatory, neuroprotective, and anti-cancer properties. It is also known to have a wide range of applications in the laboratory, ranging from protein synthesis to drug delivery.
科学研究应用
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine has been studied extensively for its wide range of scientific research applications. In the laboratory, it has been used for protein synthesis, drug delivery, and cell culture studies. It has also been studied as a potential therapeutic agent for a variety of diseases and conditions, including cancer, inflammation, and neurological disorders.
作用机制
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine is believed to act through a variety of mechanisms. It is thought to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It is also believed to act as an anti-inflammatory agent, reducing inflammation and promoting tissue healing. Additionally, N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine has been studied for its potential to act as a neuroprotectant, protecting neurons from oxidative stress and promoting nerve regeneration.
生化和生理效应
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine has been studied extensively for its biochemical and physiological effects. In laboratory studies, N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine has been shown to increase protein synthesis, reduce inflammation, and protect cells from oxidative damage. In animal studies, N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine has been shown to reduce inflammation, protect neurons from oxidative stress, and promote nerve regeneration. Additionally, N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine has been studied for its potential anti-cancer effects, with some studies showing that it can reduce the growth of certain types of cancer cells.
实验室实验的优点和局限性
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be produced in large quantities. Additionally, N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine is stable and can be stored for long periods of time. However, there are some limitations to using N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine in lab experiments. It is not soluble in many solvents, and can be difficult to work with in some cases. Additionally, N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine is not very water-soluble, which can limit its use in certain types of experiments.
未来方向
There are several potential future directions for research into N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine. One potential area of research is to investigate its potential therapeutic applications in humans. Additionally, further research into its biochemical and physiological effects could lead to new applications in the laboratory. Furthermore, research into its mechanism of action could lead to new insights into its potential therapeutic uses. Additionally, research into its solubility and stability could lead to more efficient and cost-effective production methods. Finally, research into its potential interactions with other drugs could lead to new drug delivery strategies.
属性
IUPAC Name |
(2R)-2-acetamido-3-(2-hydroxy-1-phenylethyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-9(16)14-11(13(17)18)8-19-12(7-15)10-5-3-2-4-6-10/h2-6,11-12,15H,7-8H2,1H3,(H,14,16)(H,17,18)/t11-,12?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYIBLSMGFJYAR-PXYINDEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(CO)C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(CO)C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60988996 | |
| Record name | N-(1-Hydroxyethylidene)-S-(2-hydroxy-1-phenylethyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine | |
CAS RN |
69278-53-1 | |
| Record name | N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69278-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cysteine, N-acetyl-S-(2-hydroxy-1-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyethylidene)-S-(2-hydroxy-1-phenylethyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




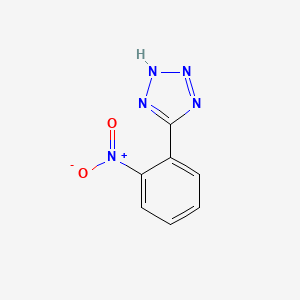
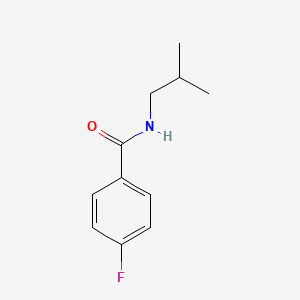
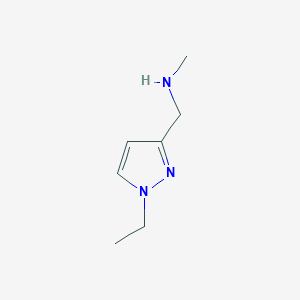
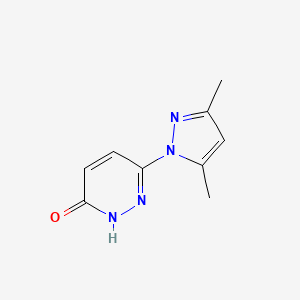
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1605309.png)
